molecular formula C23H24FN3O3 B12715606 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- CAS No. 164662-46-8

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo-

Cat. No.: B12715606
CAS No.: 164662-46-8
M. Wt: 409.5 g/mol
InChI Key: NMPOZUFFTGGAMN-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the carboxylic acid group, fluorine atom, and other substituents. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinoline core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: Various substitution reactions can take place, especially at the fluorine and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Fluoroquinolones: A class of antibiotics with a similar quinoline core.

    Piperazine Derivatives: Compounds containing the piperazine ring, known for their diverse biological activities.

Uniqueness

The uniqueness of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

164662-46-8

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H24FN3O3/c1-13-4-6-16(7-5-13)27-12-18(23(29)30)22(28)17-8-19(24)21(9-20(17)27)26-10-14(2)25-15(3)11-26/h4-9,12,14-15,25H,10-11H2,1-3H3,(H,29,30)

InChI Key

NMPOZUFFTGGAMN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)C)F

Origin of Product

United States

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